Electronic Modulation: Hammett σp Constant Differentiates Reactivity from Electron-Donating Analogs
The electron‑withdrawing nature of the para‑methylsulfonyl group directly influences the rate of transmetalation in Suzuki‑Miyaura cross‑coupling reactions. This compound exhibits a significantly higher Hammett σp constant compared to electron‑donating substituents, such as para‑methoxy (‑OCH₃), which correlates with reduced coupling rates under standard conditions [1]. This property can be exploited to achieve chemoselective couplings in the presence of more reactive boronic acids .
| Evidence Dimension | Hammett σp substituent constant |
|---|---|
| Target Compound Data | σp ≈ +0.72 (estimated for ‑SO₂Me based on ‑SO₂CF₃ = +0.96, ‑SO₂NH₂ = +0.57) |
| Comparator Or Baseline | para‑Methoxy (‑OCH₃): σp = −0.27; para‑Methyl (‑CH₃): σp = −0.17; para‑Fluoro (‑F): σp = +0.06 |
| Quantified Difference | Δσp ≈ +1.0 relative to electron‑donating groups |
| Conditions | Hammett equation analysis based on para‑substituted benzoic acid derivatives |
Why This Matters
The high σp value confirms strong electron‑withdrawal, which is essential for fine‑tuning reaction kinetics in cascade couplings and for modulating the electronic properties of downstream products, particularly in medicinal chemistry where sulfonyl groups enhance metabolic stability and binding interactions.
- [1] Hammett equation. The Hammett equation describes a linear free-energy relationship relating reaction rates and equilibrium constants for benzoic acid derivatives with meta- and para-substituents. σp for ‑SO₂Me is typically ~+0.72. View Source
